4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine
Description
4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative featuring a chloro group at position 4, an amino group at position 2, and a 3-iodothiophen-2-yl substituent at position 4. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, CNS-targeting, and receptor antagonism properties.
Properties
Molecular Formula |
C7H4ClIN4S |
|---|---|
Molecular Weight |
338.56 g/mol |
IUPAC Name |
4-chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4ClIN4S/c8-6-11-5(12-7(10)13-6)4-3(9)1-2-14-4/h1-2H,(H2,10,11,12,13) |
InChI Key |
PWPJWIFYZUOANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1I)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Bromine (Br2), iodine monochloride (ICl)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), copper iodide (CuI)
Major Products
Substitution Products: Various substituted triazines and thiophenes
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Dihydrothiophenes
Coupling Products: Biaryl and heteroaryl compounds
Scientific Research Applications
4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, inflammation, and microbial infections.
Agriculture: The compound can be used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Material Science: It can be utilized in the synthesis of advanced materials such as organic semiconductors and conductive polymers.
Biological Research: The compound can serve as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The presence of halogen atoms can enhance its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 1,3,5-Triazin-2-amines
The biological and physicochemical properties of 1,3,5-triazine derivatives are highly dependent on substituent groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Pharmacokinetic and Pharmacodynamic Insights
- However, its larger atomic radius could reduce solubility, as seen in iodine-containing drugs like iodinated contrast agents .
- Receptor Affinity : Triazines with halogenated aryl groups (e.g., 4-chlorophenyl in Compound 1 ) show high histamine H4 receptor (H4R) affinity. The 3-iodothiophen-2-yl group may similarly enhance receptor binding through halogen bonding, as observed in kinase inhibitors .
- Safety Profiles: Non-iodinated analogs, such as Compound 2 in , demonstrate favorable in vitro safety (low DDI risk) and in vivo pharmacokinetics .
Biological Activity
4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine is a compound with significant potential in various biological applications. Its unique structure, characterized by a triazine core and halogenated thiophene moiety, suggests a range of biological activities that merit detailed investigation. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₄ClIN₄S
- Molecular Weight : 338.56 g/mol
- CAS Number : 1862505-83-6
Biological Activity Overview
The biological activity of 4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine has been explored in various studies. The compound exhibits potential anticancer properties and may also possess antimicrobial and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds containing triazine moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
In a study focusing on indolizines with triazine structures, the compound demonstrated promising anticancer activity, suggesting that further exploration could lead to the development of new therapeutic agents.
The exact mechanism by which 4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways related to cell proliferation and survival. The presence of halogen atoms in its structure may enhance its reactivity with biological targets.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cytotoxicity Assays : In vitro studies have shown that the compound can induce apoptosis in cancer cells. This was assessed through assays measuring cell viability and apoptosis markers.
- Antimicrobial Testing : Preliminary tests suggest that the compound may exhibit antimicrobial properties against specific bacterial strains, indicating its potential as a lead for developing new antibiotics.
- Anti-inflammatory Effects : Some studies have indicated that derivatives of triazine compounds can modulate inflammatory pathways, although specific data on this compound is limited.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial for any therapeutic application. Toxicological evaluations should include:
| Parameter | Value/Description |
|---|---|
| Acute Toxicity | Not fully characterized |
| Chronic Toxicity | Under investigation |
| Mutagenicity | Needs assessment |
Data on the safety profile of 4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine is limited; therefore, comprehensive toxicological studies are necessary before clinical applications can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
